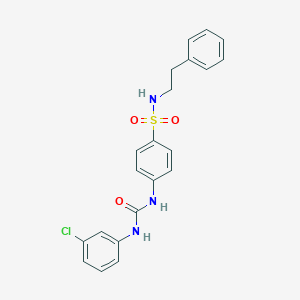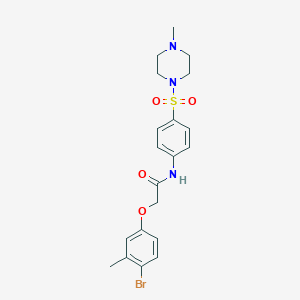
2-(4-bromo-3-methylphenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromo-3-methylphenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H24BrN3O4S and its molecular weight is 482.4g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-bromo-3-methylphenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-bromo-3-methylphenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Environmental Degradation of Pharmaceuticals
2-(4-Bromo-3-methylphenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide, due to its complex chemical structure, may be relevant in studies focused on the environmental degradation of pharmaceuticals. Advanced oxidation processes (AOPs) are used to treat water contaminants, including various pharmaceutical compounds. Research on acetaminophen, a common pharmaceutical, illustrates AOPs' effectiveness in breaking down complex organic molecules, potentially including compounds with similar structures to our subject molecule. The degradation pathways and by-products from these processes are critical for understanding how such compounds can be effectively removed from the environment, minimizing ecological impact (Qutob et al., 2022).
DNA Interaction and Drug Design
The compound's structural components, particularly the piperazinyl sulfonyl moiety, might be significant in the context of DNA interactions. Analogs of Hoechst 33258, a molecule known for its strong binding to the minor groove of DNA, share functional groups with our compound, suggesting potential applications in drug design. These interactions can inform the development of novel therapeutics, leveraging the specificity of DNA-binding molecules for targeted treatments. Understanding these mechanisms provides insights into rational drug design, especially for cancer therapy and genetic diseases (Issar & Kakkar, 2013).
Pharmacokinetic Modulation
The molecular structure indicative of our compound suggests potential roles in modulating drug metabolism, particularly affecting cytochrome P450 (CYP) isoforms. The selective inhibition or activation of these enzymes can significantly alter the pharmacokinetics of co-administered drugs, potentially reducing adverse effects or increasing therapeutic efficacy. Research into chemical inhibitors of CYP isoforms sheds light on the importance of such molecular interactions in drug development and personalized medicine (Khojasteh et al., 2011).
Neuropharmacology and Behavioral Sciences
Compounds featuring a methylpiperazinyl sulfonyl component may have implications in neuropharmacology, particularly in studying neurotransmitter systems and their receptors. For example, the behavioral pharmacology of selective serotonin receptor antagonists reveals the potential of structurally related compounds to modulate neurotransmitter activity, offering therapeutic benefits for anxiety, depression, and other psychiatric disorders. This research path could provide a foundation for developing new treatments that harness these mechanisms (Hudzik et al., 2003).
特性
IUPAC Name |
2-(4-bromo-3-methylphenoxy)-N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrN3O4S/c1-15-13-17(5-8-19(15)21)28-14-20(25)22-16-3-6-18(7-4-16)29(26,27)24-11-9-23(2)10-12-24/h3-8,13H,9-12,14H2,1-2H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQSRWFPJYQFOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-3-methylphenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-[(cyclohexylcarbamoyl)amino]benzoate](/img/structure/B468340.png)
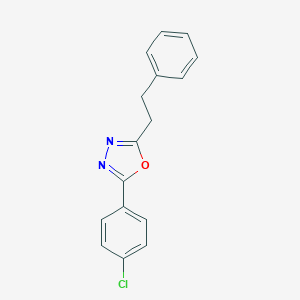
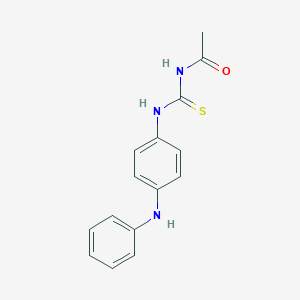
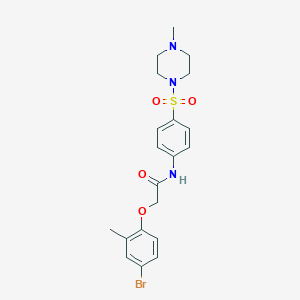
![2-methoxy-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B468434.png)

![N-[[4-(4-methylpiperazin-1-yl)sulfonylphenyl]carbamothioyl]-3-phenylpropanamide](/img/structure/B468439.png)
![(2E)-3-(4-fluorophenyl)-N-({4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}carbamothioyl)prop-2-enamide](/img/structure/B468450.png)
![4-tert-butyl-N-[[4-(4-methylpiperazin-1-yl)sulfonylphenyl]carbamothioyl]benzamide](/img/structure/B468456.png)
![N-[3-(2-methoxyphenyl)acryloyl]-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea](/img/structure/B468463.png)
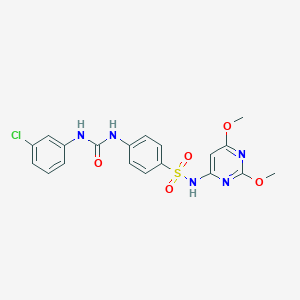

![N-[4-(1-azepanylsulfonyl)phenyl]-N'-(3-chlorophenyl)urea](/img/structure/B468476.png)
